molecular formula C11H8N2 B13670702 5-Methylisoquinoline-3-carbonitrile

5-Methylisoquinoline-3-carbonitrile

Cat. No.: B13670702
M. Wt: 168.19 g/mol
InChI Key: DDDKZALBMPVFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H8N2 and is characterized by a benzene ring fused to a pyridine ring with a methyl group and a cyano group attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylisoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methylisoquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-3-2-4-9-7-13-10(6-12)5-11(8)9/h2-5,7H,1H3

InChI Key

DDDKZALBMPVFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.